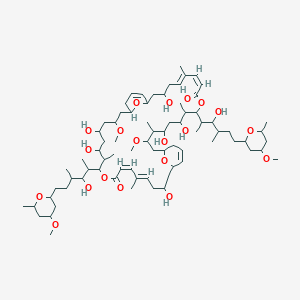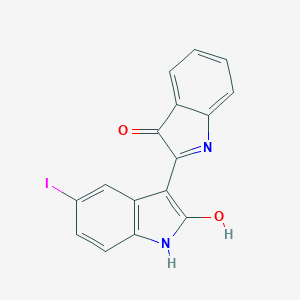
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one, also known as IKK Inhibitor VII, is a potent inhibitor of IκB kinase (IKK). IKK is a key regulator of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. IKK Inhibitor VII has been widely used in scientific research to study the role of IKK in various cellular processes.
作用机制
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII acts by inhibiting the activity of IκB kinase (3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one), a key regulator of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immunity, and cell survival. When activated, NF-κB translocates to the nucleus and activates the expression of various genes that are involved in these processes. 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII blocks the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as T cells and macrophages. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been shown to have neuroprotective effects in models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII in lab experiments is its potency and specificity. It is a highly selective inhibitor of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one and does not affect other kinases or enzymes. This allows researchers to study the specific role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes without interference from other pathways. However, one limitation of using 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, as it can be harmful if ingested or inhaled.
未来方向
There are several future directions for research involving 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII. One area of interest is the development of new therapeutic strategies for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in the development of cancer, and the potential use of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors as anti-cancer agents. In addition, there is ongoing research into the neuroprotective effects of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one inhibitors in models of Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII involves several steps. The starting material is 5-iodoindole-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminoacetophenone to form an intermediate, which is cyclized to form the indolone ring system. The resulting compound is then treated with hydrazine hydrate to form the hydrazone, which is further reacted with acetic anhydride to form the final product.
科学研究应用
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used in a wide range of scientific research applications. It has been used to study the role of 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one in various cellular processes, including inflammation, immunity, and cell survival. It has also been used to investigate the mechanisms underlying the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In addition, 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one Inhibitor VII has been used to develop new therapeutic strategies for the treatment of these diseases.
属性
CAS 编号 |
126433-42-9 |
|---|---|
产品名称 |
3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-5-iodo-2H-indol-2-one |
分子式 |
C16H9IN2O2 |
分子量 |
388.16 g/mol |
IUPAC 名称 |
2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |
InChI 键 |
GTQDKQRZKDDFGV-YPKPFQOOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |
同义词 |
5'-iodoindirubin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




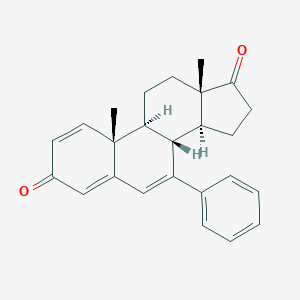
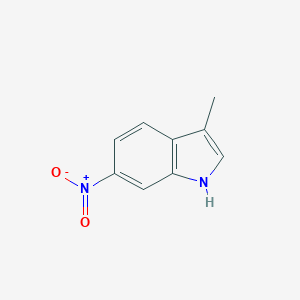
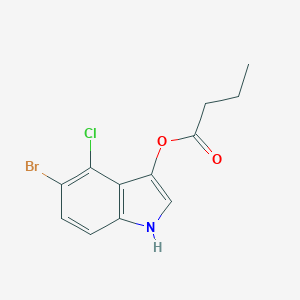
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
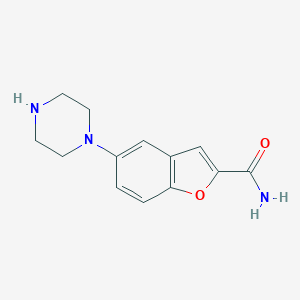
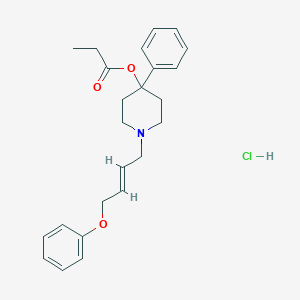
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

